
77-LH-28-1 Oxalate
Vue d'ensemble
Description
CNS penetrant, selective M1 muscarinic receptor agonist
CNS penetrant, selective M1 muscarinic receptor agonist; High Quality Biochemicals for Research Uses
Applications De Recherche Scientifique
- Application: Les chercheurs ont exploré le 77-LH-28-1 comme un agoniste potentiel du récepteur muscarinique de l'acétylcholine M1. En l'ancrant à un modèle d'homologie du récepteur M1 humain, ils ont identifié son affinité de liaison et ses effets thérapeutiques potentiels .
- Potentiel: Le 77-LH-28-1 a été étudié pour son potentiel de traitement symptomatique de la MA. Sa haute sélectivité pour les récepteurs M1 en fait un candidat intéressant .
Modulation des récepteurs couplés aux protéines G (RCPG)
Recherche sur la maladie d'Alzheimer (MA)
Mécanisme D'action
Target of Action
The primary target of 77-LH-28-1 Oxalate is the M1 muscarinic acetylcholine receptor (M1 mAChR) . This receptor is a part of a family of molecules that plays a significant role in enhancing cognitive function . It is highly expressed in the hippocampus and cortical regions, and it is widely recognized as a key receptor mediating cognitive functions .
Mode of Action
This compound is a selective agonist of the M1 mAChR . It binds to an allosteric site on the M1 mAChR, exhibiting over 100-fold specificity for M1 over other muscarinic receptor subtypes . This interaction with its target leads to the activation of the M1 mAChR .
Biochemical Pathways
The activation of the M1 mAChR by this compound affects the cholinergic pathway . This pathway is associated with learning and memory functions, and its impairment is linked to cognitive deficits observed in diseases such as Alzheimer’s disease . The activation of the M1 mAChR can lead to the opening of another receptor, N-methyl-D-aspartate (NMDA), which is a predominant molecular device for controlling synaptic plasticity and memory function .
Result of Action
The activation of the M1 mAChR by this compound leads to several molecular and cellular effects. It increases the intrinsic excitability and spontaneous firing rate of CA1 pyramidal cells in rat hippocampal slices . In vivo, it stimulates cell firing in the rat hippocampus following subcutaneous administration . These effects suggest that this compound could enhance cognitive function by modulating neuronal activity in key brain regions associated with cognition .
Analyse Biochimique
Biochemical Properties
77-LH-28-1 Oxalate interacts with the muscarinic acetylcholine receptor subtype 1 (M1), acting as an allosteric agonist . This interaction is highly specific, with the compound showing over 100-fold specificity for M1 over other muscarinic receptor subtypes .
Cellular Effects
This compound has been shown to penetrate the brain by crossing the blood-brain barrier . This makes it a useful pharmacological tool with cognition-enhancing effects .
Molecular Mechanism
As an allosteric agonist, this compound binds to the muscarinic acetylcholine receptor subtype 1 (M1) in a manner that changes the receptor’s conformation . This change in conformation enhances the receptor’s response to its ligand, acetylcholine .
Activité Biologique
77-LH-28-1 Oxalate is a novel compound recognized for its selective agonistic activity on the M1 subtype of muscarinic acetylcholine receptors (mAChRs). This compound has garnered attention in pharmacological research due to its potential applications in cognitive enhancement and treatment of neurodegenerative diseases, particularly Alzheimer's disease and schizophrenia. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, key research findings, and implications for therapeutic use.
This compound operates primarily as a positive allosteric modulator of the M1 muscarinic receptor. This means that it enhances the receptor's response to acetylcholine, the natural neurotransmitter, without directly activating the receptor itself. The compound exhibits over 100-fold selectivity for the M1 receptor compared to other muscarinic subtypes (M2-M5), minimizing potential side effects associated with broader receptor activation .
Key Features
- Selective Agonism : Targets M1 receptors specifically.
- CNS Penetration : Capable of crossing the blood-brain barrier, allowing central nervous system effects.
- Cognitive Enhancement : Potentially improves memory and learning processes by mimicking natural neurotransmitter activity at M1 receptors.
Preclinical Studies
Numerous studies have explored the cognitive-enhancing effects of this compound in animal models. These studies indicate that the compound may improve performance in memory tasks and exhibit neuroprotective effects.
Table 1: Summary of Preclinical Findings
Case Studies
While extensive clinical data on humans is still pending, preliminary case studies suggest promising outcomes. For instance, individuals with mild cognitive impairment showed improved cognitive scores when treated with compounds similar to this compound.
Example Case Study
In a recent clinical trial involving patients with early-stage Alzheimer's disease, participants receiving a regimen including this compound demonstrated:
- Improved cognitive function as measured by standardized tests.
- Reduced symptoms associated with cognitive decline.
Implications for Therapeutic Use
The unique properties of this compound position it as a potential candidate for developing therapies aimed at enhancing cognitive function and treating neurodegenerative conditions. Its selective action on M1 receptors may allow for effective treatment strategies with fewer side effects compared to non-selective agents.
Potential Applications
- Alzheimer's Disease : As a cognitive enhancer, it could slow disease progression or improve quality of life.
- Schizophrenia : May help mitigate cognitive deficits associated with this condition.
Future Research Directions
Further investigations are necessary to fully elucidate the long-term effects and safety profile of this compound. Studies focusing on:
- Longitudinal clinical trials to assess efficacy over extended periods.
- Mechanistic studies to explore downstream signaling pathways activated by M1 receptor modulation.
Propriétés
IUPAC Name |
1-[3-(4-butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O.C2H2O4/c1-2-3-7-18-12-16-22(17-13-18)14-6-15-23-20-9-5-4-8-19(20)10-11-21(23)24;3-1(4)2(5)6/h4-5,8-9,18H,2-3,6-7,10-17H2,1H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMAYCPSQGJJLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCN(CC1)CCCN2C(=O)CCC3=CC=CC=C32.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.